Albendazole-d3

Isotopic Purity Quantitative LC-MS Method Validation

Albendazole-d3 is a deuterium-labeled analog of the broad-spectrum benzimidazole anthelmintic albendazole, wherein three hydrogen atoms on the methyl carbamate moiety are replaced with deuterium. This stable isotope-labeled compound retains the biological activity profile of the parent drug while providing a mass shift of +3 Da for mass spectrometric detection, making it an essential analytical tool for quantitative LC-MS/MS and GC-MS workflows in pharmaceutical research, bioequivalence studies, and residue monitoring programs.

Molecular Formula C12H15N3O2S
Molecular Weight 268.35 g/mol
CAS No. 1353867-92-1
Cat. No. B1528130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbendazole-d3
CAS1353867-92-1
Molecular FormulaC12H15N3O2S
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC
InChIInChI=1S/C12H15N3O2S/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i2D3
InChIKeyHXHWSAZORRCQMX-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Albendazole-d3 (CAS 1353867-92-1) - Deuterated Reference Standard for Analytical Method Development and Procurement


Albendazole-d3 is a deuterium-labeled analog of the broad-spectrum benzimidazole anthelmintic albendazole, wherein three hydrogen atoms on the methyl carbamate moiety are replaced with deuterium . This stable isotope-labeled compound retains the biological activity profile of the parent drug while providing a mass shift of +3 Da for mass spectrometric detection, making it an essential analytical tool for quantitative LC-MS/MS and GC-MS workflows in pharmaceutical research, bioequivalence studies, and residue monitoring programs .

Why Generic Albendazole or Alternative Internal Standards Cannot Substitute for Albendazole-d3 in Regulated Analytical Workflows


Substituting unlabeled albendazole or alternative internal standards for Albendazole-d3 in quantitative LC-MS/MS assays introduces unacceptable analytical risk. Unlabeled albendazole co-elutes with the target analyte and cannot be distinguished by mass spectrometry, preventing accurate quantification. Albendazole sulfoxide-d3 or sulfone-d3, while useful for quantifying their respective metabolites, exhibit different chromatographic retention times relative to the parent drug Albendazole-d3, compromising co-elution requirements essential for correcting matrix effects and ionization variability . Albendazole-d7 offers a +7 Da mass shift but may present higher procurement costs and limited commercial availability, with documented isotopic purity specifications often unavailable or inferior to the well-characterized Albendazole-d3 . Albendazole-d3 uniquely combines a +3 Da mass shift with established chromatographic behavior mirroring the parent compound, enabling precise internal standardization while maintaining cost-effective procurement for routine laboratory operations .

Albendazole-d3 (CAS 1353867-92-1) - Quantitative Differentiation Evidence for Analytical Method Selection and Procurement


Isotopic Enrichment Comparison: Albendazole-d3 vs. Industry Minimum Requirements for Deuterated Internal Standards

Albendazole-d3 from premium vendors achieves isotopic enrichment of 99.8 atom% D, which exceeds the industry-accepted minimum of 98 atom% D required for reliable internal standardization in quantitative LC-MS/MS assays . Higher isotopic enrichment directly reduces unlabeled analyte carryover (M and M-3 signals) that would otherwise contribute to blank matrix signals and compromise lower limit of quantification (LLOQ) accuracy .

Isotopic Purity Quantitative LC-MS Method Validation Stable Isotope Labeling

HPLC Purity Comparison Across Commercial Sources: Albendazole-d3 Vendor Differentiation

Albendazole-d3 is commercially available with HPLC purity specifications ranging from 95% to >99.0% across different suppliers, with premium-grade material achieving >99.0% purity (WITEGA BI020) compared to standard offerings at 97% (AKSci) or 98.28% (MedChemExpress) . This 2-4 percentage point purity differential becomes analytically significant when the compound is used as a calibration standard where impurities directly propagate to quantification errors at low analyte concentrations .

Chemical Purity Analytical Standard Quality Control Vendor Selection

Method Validation Performance: Albendazole Sulfoxide-d3 Internal Standard in Human Plasma LC-MS/MS Bioequivalence Studies

In a validated LC-MS/MS method for determining albendazole sulfoxide in human plasma, albendazole sulfoxide-d3 was employed as the internal standard and demonstrated linearity over a concentration range of 3-1500 ng/mL, with the method successfully applied to a bioequivalence study [1]. This application confirms the deuterated internal standard approach provides the precision and accuracy required for regulatory pharmacokinetic studies, whereas use of unlabeled or structurally dissimilar internal standards would fail to meet FDA bioequivalence guidance criteria for matrix effect correction [2].

Bioequivalence Method Validation Human Plasma Regulatory Submission

Storage Stability Documentation: Albendazole-d3 Shelf Life and Long-Term Storage Requirements

Albendazole-d3 demonstrates documented stability of 36 months (3 years) when stored at -20°C in powder form, with re-analysis for chemical purity recommended after this period . This specification exceeds the 12-month shelf life claim provided by some alternative vendors and provides procurement flexibility for laboratories planning multi-year analytical programs . Extended stability reduces the frequency of standard replacement and associated re-validation efforts.

Shelf Life Stability Storage Conditions Laboratory Procurement

Mass Spectrometric Discrimination: Albendazole-d3 vs. Albendazole-d7 Isotope Overlap in High-Resolution MS

Albendazole-d3 provides a +3 Da mass shift sufficient for baseline resolution from the parent compound (albendazole) in both unit-resolution triple quadrupole and high-resolution accurate-mass instruments, while minimizing the risk of cross-talk between the M, M+3, and naturally occurring M+2 isotopic clusters . Albendazole-d7 offers a larger +7 Da shift but may exhibit chromatographic retention time shifts due to stronger deuterium-hydrogen bonding differences, potentially compromising co-elution required for optimal matrix effect correction .

High-Resolution Mass Spectrometry Isotopic Interference Quantitative Accuracy Deuterium Labeling

Optimal Application Scenarios for Albendazole-d3 (CAS 1353867-92-1) Based on Verified Differentiation Evidence


Human Plasma Bioequivalence Studies Requiring FDA-Compliant LC-MS/MS Quantification

Albendazole sulfoxide-d3 serves as the validated internal standard for quantifying albendazole sulfoxide in human plasma across a 3-1500 ng/mL linear range, enabling precise measurement of pharmacokinetic parameters (Cmax, AUC, Tmax) in bioequivalence studies for generic albendazole formulations [1]. This application is essential for regulatory submissions where alternative internal standards are unacceptable due to matrix effect variability.

Multi-Residue Veterinary Drug Monitoring in Food Safety Surveillance Programs

Albendazole-d3 functions as a calibration standard and internal standard for simultaneous determination of benzimidazole residues in animal-derived food products (milk, muscle, liver) using LC-MS/MS multi-residue methods [1]. The +3 Da mass shift enables reliable quantification at maximum residue limit (MRL) concentrations while maintaining co-elution with target analytes, a requirement that higher-mass deuterated analogs (e.g., Albendazole-d7) may not satisfy due to retention time shifts .

Long-Term Pharmaceutical Quality Control and Stability-Indicating Method Validation

Laboratories engaged in multi-year analytical method validation programs benefit from Albendazole-d3's documented 36-month powder stability at -20°C, which exceeds the 12-month shelf life of alternative vendor offerings [1]. This extended stability reduces standard replacement frequency and associated re-validation costs, while the >99.0% HPLC purity grade from premium suppliers minimizes calibration correction factors .

Regulated Analytical Method Development (AMV) and ANDA Submission Support

Albendazole-d3 is supplied with detailed characterization data compliant with ICH and regulatory guidelines, enabling its use as a reference standard in analytical method validation (AMV) and Abbreviated New Drug Application (ANDA) submissions [1]. Traceability against USP or EP pharmacopeial standards can be provided based on feasibility, supporting audit-ready documentation for regulatory inspections .

Technical Documentation Hub

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